N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones. The cyclopropyl and isopropyl groups are introduced through alkylation reactions, while the ethyl and methyl groups are added via standard alkylation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing batch reactors for the cyclization and alkylation steps. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]
- 1H-Pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]
Uniqueness
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine stands out due to its specific combination of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H25N5/c1-5-20-16(8-12(4)18-20)17-10-14-9-15(13-6-7-13)19-21(14)11(2)3/h8-9,11,13,17H,5-7,10H2,1-4H3 |
InChI Key |
BTHORMXFCUDKKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=NN2C(C)C)C3CC3 |
Origin of Product |
United States |
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